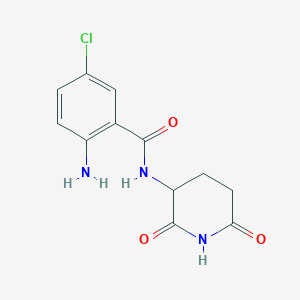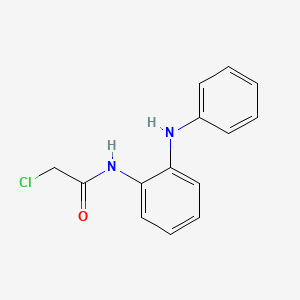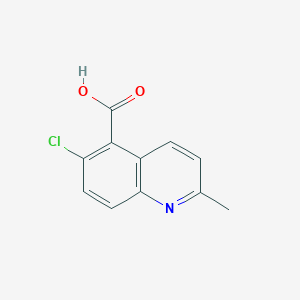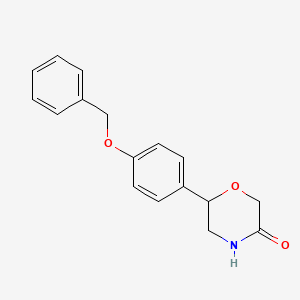![molecular formula C11H11N3O2 B8615631 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol](/img/structure/B8615631.png)
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol is a chemical compound with the molecular formula C11H13N5O It is known for its unique structure, which includes a pyrimidine ring substituted with a methylamino group and an oxyphenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and formaldehyde.
Substitution with Methylamino Group: The methylamino group is introduced via nucleophilic substitution, where a suitable methylamine derivative reacts with the pyrimidine ring.
Attachment of the Oxyphenol Group: The final step involves the reaction of the substituted pyrimidine with a phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methylamine, phenol, and appropriate bases (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
科学研究应用
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-[2-(methylamino)pyrimidin-4-yl]oxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects such as anticancer activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(2-Methylamino-pyrimidin-4-yloxy)-benzene-1,2-diamine: Similar structure but with additional amino groups.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrimidine ring and is known for its protein kinase inhibition properties.
Pyrimidine and fused pyrimidine derivatives: These compounds share the pyrimidine core and exhibit diverse biological activities.
Uniqueness
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino group and an oxyphenol group makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
4-[2-(methylamino)pyrimidin-4-yl]oxyphenol |
InChI |
InChI=1S/C11H11N3O2/c1-12-11-13-7-6-10(14-11)16-9-4-2-8(15)3-5-9/h2-7,15H,1H3,(H,12,13,14) |
InChI 键 |
JICHVGJUBRFWIN-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=CC(=N1)OC2=CC=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8615550.png)



![6-{4-[2-(Trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine-3-carbonitrile](/img/structure/B8615565.png)
![6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8615575.png)
![2-bromo-5-[(3,5-dibutyl-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8615603.png)



![4-Methoxy-2-[4-(3-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B8615618.png)



